Timentin sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Timentin sodium is a sterile injectable antibacterial combination consisting of the semisynthetic antibiotic ticarcillin disodium and the β-lactamase inhibitor clavulanate potassium . Ticarcillin is derived from the basic penicillin nucleus, 6-amino-penicillanic acid, while clavulanic acid is produced by the fermentation of Streptomyces clavuligerus . This combination is particularly effective against β-lactamase-producing bacteria, which are often resistant to other antibiotics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ticarcillin disodium is synthesized from the basic penicillin nucleus, 6-amino-penicillanic acid . The synthesis involves the acylation of the penicillin nucleus with a thiophene malonic acid derivative . Clavulanic acid, on the other hand, is produced through the fermentation of Streptomyces clavuligerus .

Industrial Production Methods: In industrial settings, ticarcillin disodium and clavulanate potassium are produced separately and then combined in a specific ratio to form Timentin sodium . The final product is supplied as a white to pale yellow powder for reconstitution, which is very soluble in water .

Análisis De Reacciones Químicas

Types of Reactions: Ticarcillin disodium and clavulanate potassium undergo various chemical reactions, including hydrolysis and β-lactamase inhibition . Ticarcillin disodium is susceptible to degradation by β-lactamases, which can be inhibited by clavulanate potassium .

Common Reagents and Conditions: The common reagents used in the synthesis of ticarcillin disodium include 6-amino-penicillanic acid and thiophene malonic acid derivative . Clavulanic acid is produced using fermentation media suitable for Streptomyces clavuligerus .

Major Products Formed: The major products formed from these reactions are ticarcillin disodium and clavulanate potassium, which together form Timentin sodium .

Aplicaciones Científicas De Investigación

Timentin sodium has a wide range of scientific research applications. It is used in microbiology to study the effects of β-lactamase inhibitors on bacterial resistance . In plant biology, it is used to decontaminate plant tissue cultures and during genetic transformation . In medicine, it is used to treat various bacterial infections, including urinary tract infections, bone and joint infections, and severe vaginal infections .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds include other β-lactam antibiotics such as amoxicillin-clavulanate, piperacillin-tazobactam, and ampicillin-sulbactam .

Uniqueness: Timentin sodium is unique due to its combination of ticarcillin disodium and clavulanate potassium, which provides a broad spectrum of activity against both gram-positive and gram-negative bacteria . This combination is particularly effective against β-lactamase-producing bacteria, making it a valuable option for treating resistant infections .

Propiedades

Fórmula molecular |

C15H16N2Na2O6S2 |

|---|---|

Peso molecular |

430.4 g/mol |

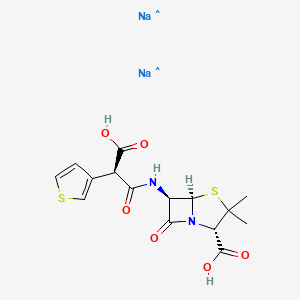

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/t7-,8-,9+,12-;;/m1../s1 |

Clave InChI |

IPRJTUDVZGEREZ-QBGWIPKPSA-N |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.[Na].[Na] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na].[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)